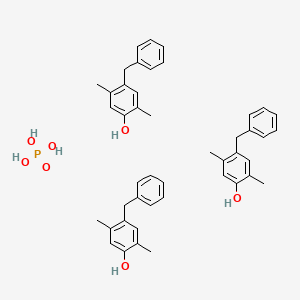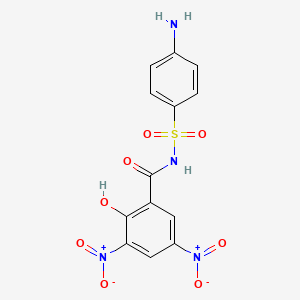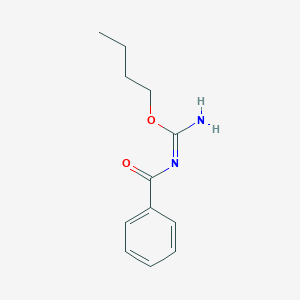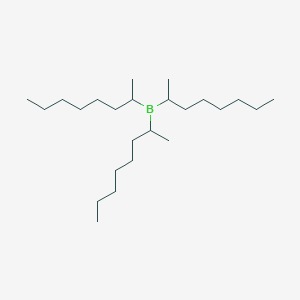
Tri(octan-2-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(octan-2-yl)borane is an organoboron compound characterized by the presence of three octan-2-yl groups attached to a central boron atom. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri(octan-2-yl)borane typically involves the reaction of boron trihalides with octan-2-yl lithium or Grignard reagents. For example, boron trichloride can react with octan-2-yl magnesium bromide in an ether solvent to form this compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tri(octan-2-yl)borane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: It can participate in substitution reactions where the octan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Tri(octan-2-yl)borane has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of tri(octan-2-yl)borane involves the formation of transient intermediates that facilitate the desired chemical transformations. For example, in hydroboration reactions, the boron atom forms a complex with the substrate, leading to the addition of boron and hydrogen across a double bond. This process is highly regioselective and stereoselective .
Comparison with Similar Compounds
Similar Compounds
Triethylborane: Similar in structure but with ethyl groups instead of octan-2-yl groups.
Triisopropylborane: Contains isopropyl groups and exhibits different reactivity due to steric effects.
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in different catalytic applications.
Uniqueness
Tri(octan-2-yl)borane is unique due to its specific alkyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
62594-01-8 |
|---|---|
Molecular Formula |
C24H51B |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
tri(octan-2-yl)borane |
InChI |
InChI=1S/C24H51B/c1-7-10-13-16-19-22(4)25(23(5)20-17-14-11-8-2)24(6)21-18-15-12-9-3/h22-24H,7-21H2,1-6H3 |
InChI Key |
JPXDAWAJJLFATB-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)CCCCCC)(C(C)CCCCCC)C(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


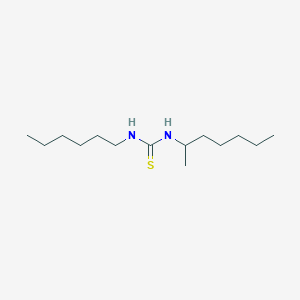
![S-[(Trimethoxysilyl)methyl] ethanethioate](/img/structure/B14532056.png)
![1-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14532073.png)
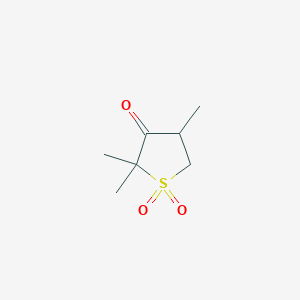
![4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid](/img/structure/B14532081.png)
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)-](/img/structure/B14532086.png)
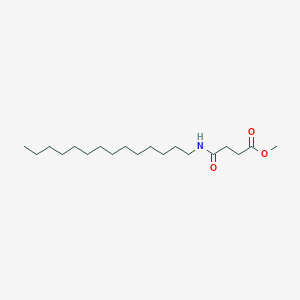
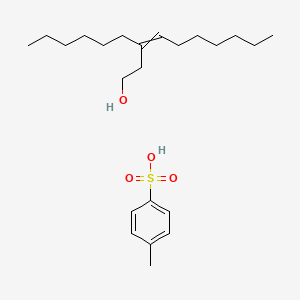
![3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14532107.png)
![Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate](/img/structure/B14532113.png)
![[2,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14532114.png)
